N-Amino-N'-pentylguanidine hydroiodide

Description

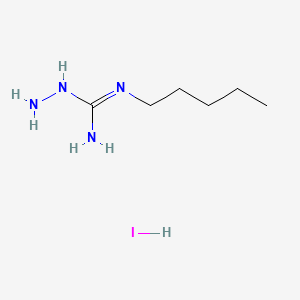

N-Amino-N'-pentylguanidine hydroiodide (CAS: 169789-35-9) is a guanidine derivative with the molecular formula C₆H₁₇IN₄. It features a pentyl (-C₅H₁₁) substituent at the N'-position and an amino (-NH₂) group at the N-position, forming a hydroiodide salt. This compound is synthesized via reactions involving alkylation and guanidinylation steps, as inferred from analogous methods for related guanidines .

Properties

IUPAC Name |

1-amino-2-pentylguanidine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N4.HI/c1-2-3-4-5-9-6(7)10-8;/h2-5,8H2,1H3,(H3,7,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESUXRUKTRCBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C(N)NN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670021 | |

| Record name | N'-Pentylhydrazinecarboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169789-35-9 | |

| Record name | N'-Pentylhydrazinecarboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Amino-N’-pentylguanidine hydroiodide typically involves the reaction of N-pentylguanidine with an amino group donor in the presence of hydroiodic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:

Starting Materials: N-pentylguanidine and an amino group donor.

Reaction: The starting materials are reacted in the presence of hydroiodic acid.

Purification: The product is purified through crystallization or other suitable methods to obtain N-Amino-N’-pentylguanidine hydroiodide.

Industrial Production Methods

In an industrial setting, the production of N-Amino-N’-pentylguanidine hydroiodide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Amino-N’-pentylguanidine hydroiodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced guanidine derivatives.

Substitution: The amino and pentyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-guanidine derivatives, while substitution reactions can produce various substituted guanidines.

Scientific Research Applications

N-Amino-N’-pentylguanidine hydroiodide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Amino-N’-pentylguanidine hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural Analogues: Alkyl Chain Variations

N-Aminoalkylguanidine salts with shorter alkyl chains (e.g., ethyl, propyl, butyl) are well-documented. For example:

- N-(2-Aminoethyl)guanidine dihydrochloride (CAS: N/A): Features an ethyl (-C₂H₅) chain and hydrochloride counterion.

- N-(2-Aminopropyl)guanidine dihydrochloride (CAS: N/A): Contains a propyl (-C₃H₇) chain.

Key Differences :

Counterion : Hydroiodide salts (e.g., 169789-35-9) may exhibit distinct solubility profiles compared to hydrochlorides due to iodide's larger ionic radius and lower charge density .

Alkylaminoguanidines and Aminoalkylguanidines

Alkylaminoguanidines (e.g., methylaminoguanidine) and aminoalkylguanidines (e.g., aminomethylguanidine) represent two subclasses:

- Methylaminoguanidine: Substitution at the amino group (e.g., -NHCH₃).

- Aminomethylguanidine: Substitution at the alkyl group (e.g., -CH₂NH₂).

Key Differences :

- Nitrogen Content: Shorter alkyl chains (methyl, ethyl) in these compounds result in higher nitrogen content (~40-45%), making them candidates for energetic materials. The pentyl chain in N-Amino-N'-pentylguanidine hydroiodide reduces nitrogen content (~25%) but improves stability .

- Functionalization: Nitrated derivatives of alkylaminoguanidines (e.g., 1-methyl-3-nitroguanidine) exhibit explosive properties, whereas this compound’s nitrated analogs are unexplored in the literature .

Guanidine Derivatives with Complex Substituents

Compounds like N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide (CAS: 849776-24-5) share the same molecular formula (C₆H₁₇IN₄) but differ in substituents:

- Substituent Effects: The dimethylaminoethyl group introduces tertiary amine character, enhancing basicity compared to the primary amino group in this compound .

- Applications: Such structural variations influence biological activity; for example, dimethylaminoethyl groups are common in drug candidates targeting neurological receptors .

Sulfonylguanidine Derivatives

N-Amino-N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines (e.g., CAS: N/A) feature aromatic sulfonyl groups. These compounds exhibit antimicrobial activity due to the sulfonyl moiety’s electron-withdrawing effects, a property absent in this compound .

Biological Activity

N-Amino-N'-pentylguanidine hydroiodide (CAS Number: 169789-35-9) is a guanidine derivative with potential biological activities that have been explored in various studies. This compound has garnered interest due to its structural properties and the implications for therapeutic applications, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a guanidine group, which is known for its ability to interact with biological systems. The molecular formula is , and it exhibits properties typical of cationic compounds, which can influence its biological interactions.

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Antimicrobial Activity

- Preliminary studies suggest that guanidine derivatives possess antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 20 to 50 µg/mL, indicating moderate potency compared to standard antibiotics .

2. Anticancer Potential

- Research has indicated that guanidine derivatives may exhibit anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, one study reported an IC50 value of approximately 225 µM for a related compound, suggesting a significant effect on cell viability .

3. Neuroprotective Effects

- Some studies have proposed that guanidine derivatives could have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. The mechanisms may involve modulation of neurotransmitter systems or direct antioxidant activity .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various guanidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to those of established antibiotics like ceftriaxone.

| Compound | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| This compound | 40-50 | 29 |

| Ceftriaxone | - | 30 |

Case Study 2: Anticancer Activity

In vitro testing on MCF-7 cells showed that this compound caused a dose-dependent decrease in cell viability. The study highlighted the compound's potential as an anticancer agent, with further investigation needed to elucidate the precise mechanisms involved.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 75 |

| 100 | 50 |

| 200 | 25 |

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with Cell Membranes : As a cationic compound, it may disrupt bacterial membranes or interact with lipid bilayers in cancer cells, leading to cytotoxic effects.

- Enzyme Inhibition : Guanidine derivatives are known to inhibit specific enzymes involved in cellular metabolism, which could contribute to their antimicrobial and anticancer activities.

- Modulation of Signaling Pathways : Potential effects on signaling pathways related to apoptosis and cell proliferation have been suggested but require further elucidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.